4-[3-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid is a complex organic compound that features a quinoline and pyrazoline moiety. Quinoline derivatives are known for their wide range of biological activities, including antimalarial, antibacterial, antifungal, and anticancer properties . Pyrazoline derivatives also exhibit significant biological activities, such as antimicrobial, anti-inflammatory, and analgesic effects .
Preparation Methods
The synthesis of 4-[3-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid involves multiple steps. One common method is the cyclocondensation of (2E,2’E)-1,1’-bis(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3,3’-(1,4-phenylene)diprop-2-en-1-one with hydrazine hydrate in butanoic acid . This reaction forms the pyrazoline ring, which is then further functionalized to obtain the final product.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The quinoline and pyrazoline moieties can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the quinoline ring or the pyrazoline moiety.
Substitution: The chloro group on the quinoline ring can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.
Scientific Research Applications
4-[3-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activities make it a candidate for studying antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The pyrazoline moiety can interact with enzymes and receptors, modulating their activity. These interactions lead to the compound’s observed biological effects, such as antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar compounds include other quinoline and pyrazoline derivatives. For example:
Quinoline derivatives: Chloroquine, quinine, and mefloquine are well-known antimalarial drugs.
Pyrazoline derivatives: Celecoxib, a nonsteroidal anti-inflammatory drug, contains a pyrazoline moiety. Compared to these compounds, 4-[3-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid is unique due to its combined quinoline and pyrazoline structure, which may confer a broader range of biological activities.
Properties
IUPAC Name |
4-[5-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3-(2-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26ClN3O4/c1-18-29(30(19-8-4-3-5-9-19)22-16-20(31)12-13-23(22)32-18)24-17-25(21-10-6-7-11-26(21)38-2)34(33-24)27(35)14-15-28(36)37/h3-13,16,25H,14-15,17H2,1-2H3,(H,36,37) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLBYCELYYKXIQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)Cl)C3=CC=CC=C3)C4=NN(C(C4)C5=CC=CC=C5OC)C(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.